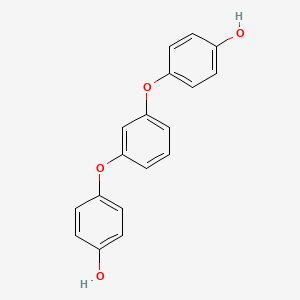

1,3-Bis(4-hydroxyphenoxy)benzene

描述

Structure

2D Structure

属性

IUPAC Name |

4-[3-(4-hydroxyphenoxy)phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLPIPXJJJUBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)OC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347822 | |

| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126716-90-3 | |

| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis 4 Hydroxyphenoxy Benzene and Its Functionalized Derivatives

Established Reaction Pathways for Aryl Ether Bisphenol Monomer Synthesis

The formation of the diaryl ether linkages in 1,3-Bis(4-hydroxyphenoxy)benzene and related bisphenol monomers is predominantly achieved through classical etherification reactions. These methods have been refined over the years to afford high yields and purity, essential for polymerization processes.

Nucleophilic Aromatic Substitution Reactions for Ether Bond Formation

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of poly(aryl ether)s and their corresponding monomers. The reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. In the context of this compound synthesis, this pathway involves the reaction of a dihydric phenol (B47542) with an activated aryl halide.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex libretexts.org. This step is typically the rate-determining step. The aromaticity of the ring is then restored in the second step through the expulsion of the leaving group libretexts.org.

For the synthesis of aryl ether bisphenol monomers, the reactivity of the aryl halide is crucial. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group activates the ring towards nucleophilic attack, facilitating the reaction libretexts.org. For instance, the synthesis of this compound can be envisioned through the reaction of resorcinol (B1680541) with a p-halophenol derivative where the halogen is activated by an electron-withdrawing group, followed by the conversion of that group to a hydroxyl group. A common industrial practice for synthesizing polyether sulfones and polyether ketones involves the reaction of a bisphenol salt with an activated aromatic dihalide in a polar aprotic solvent .

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| Resorcinol | 4-Fluoronitrobenzene | K₂CO₃ | DMF/Toluene | Reflux | 1,3-Bis(4-nitrophenoxy)benzene |

| Bisphenol A | 4,4'-Difluorobenzophenone | K₂CO₃ | DMF/Toluene | N/A | Oligomeric Ether |

This table represents typical conditions for SNAr reactions in the synthesis of diaryl ethers and related structures.

Ullmann Condensation and its Modified Approaches for Diarylether Monomers

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. This reaction is particularly useful for synthesizing diarylether monomers where the aryl halide is not sufficiently activated for a conventional SNAr reaction.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (typically over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) wikipedia.orgnih.gov. The reaction mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide wikipedia.org.

Modern modifications to the Ullmann condensation have significantly improved its scope and applicability. These modified approaches often utilize soluble copper catalysts, such as copper(I) salts (e.g., CuI), in the presence of a ligand. The use of ligands, such as diamines or diketones, can accelerate the reaction and allow for lower reaction temperatures nih.gov. These improvements have made the Ullmann condensation a more versatile tool for the synthesis of complex diaryl ether monomers. For example, the synthesis of unsymmetrical diaryl ethers can be achieved by reacting different aryl halides, where one is more reactive than the other, with a phenol in the presence of a copper catalyst system nih.gov.

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) |

| Aryl Iodide | Phenol | CuI/Ligand | Cs₂CO₃ | DMF | 100-150 |

| Aryl Bromide | Phenol | CuI/Ligand | K₂CO₃ | NMP | 150-200 |

This table illustrates general conditions for modern Ullmann condensation reactions.

Williamson Ether Synthesis in the Context of Bisphenolic Macrocycle Precursors

The Williamson ether synthesis is a widely used and versatile method for forming ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide masterorganicchemistry.com. While typically employed for the synthesis of alkyl ethers, this method is also highly effective in the preparation of precursors for bisphenolic macrocycles, where aryl-O-alkyl bonds are formed.

In this context, a bisphenol, such as resorcinol, is deprotonated with a base to form a bis-phenoxide. This nucleophilic species then reacts with a dihaloalkane or a benzylic dihalide in a double Williamson ether synthesis to yield a larger molecule that can serve as a precursor for a macrocycle. The reaction is governed by the principles of SN2 reactions, favoring primary alkyl halides to avoid competing elimination reactions masterorganicchemistry.comlumenlearning.com. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being used to enhance the reaction rate masterorganicchemistry.comjk-sci.com.

This methodology has been successfully applied to synthesize various α,ω-dibromides that are subsequently used in the construction of large macrocyclic structures. For instance, resorcinol has been reacted with 1,6-dibromohexane or 1,4-bis(bromomethyl)benzene to produce 1,3-bis(6-bromohexyloxy)benzene and 1,3-bis(4-bromomethylbenzyloxy)benzene, respectively, in moderate yields researchgate.net. These molecules are key building blocks for larger, more complex macrocyclic ethers.

| Bisphenol | Dihalide | Base | Solvent | Yield (%) | Reference |

| Resorcinol | 1,6-Dibromohexane | K₂CO₃ | Acetone | 47 | researchgate.net |

| Resorcinol | 1,4-Bis(bromomethyl)benzene | K₂CO₃ | Acetone | 30 | researchgate.net |

| Resorcinol | 1,3-Bis(bromomethyl)benzene | K₂CO₃ | Acetone | 21 | researchgate.net |

This table presents examples of Williamson ether synthesis for preparing bisphenolic macrocycle precursors.

Design and Synthesis of Novel Functionalized Derivatives

The functionalization of the this compound structure is crucial for tailoring its properties for specific polymer applications. By incorporating reactive groups such as amines or precursor moieties for high-temperature stable polymers like phthalonitriles, the utility of the core bisphenol structure is significantly expanded.

Strategies for Incorporating Amine Functionalities in Bis(aminophenoxy)benzene Analogues

The introduction of amine functionalities into the bis(phenoxy)benzene framework yields valuable diamine monomers, which are precursors to high-performance polymers like polyimides and polyamides. A common and effective strategy for synthesizing these bis(aminophenoxy)benzene analogues involves a two-step process: the formation of a dinitro precursor via nucleophilic aromatic substitution, followed by the reduction of the nitro groups to amines.

In the first step, a dihydric phenol, such as resorcinol, is reacted with an excess of a nitro-substituted aryl halide, typically 1-fluoro-4-nitrobenzene, in the presence of a base like potassium carbonate in a polar aprotic solvent. This SNAr reaction yields the corresponding bis(nitrophenoxy)benzene derivative.

The subsequent reduction of the dinitro compound to the diamine is a critical step. A widely used method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrazine monohydrate as the hydrogen source in a solvent like ethanol tandfonline.com. This method is efficient and provides high yields of the desired diamine. For example, 1,4-bis-[4-amino-2-(trifluoromethyl)phenoxy]benzene (BATB) has been synthesized from its dinitro precursor with an 89% yield using this reduction method tandfonline.com.

| Dinitro Precursor | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Product |

| 1,3-Bis(4-nitrophenoxy)benzene | Hydrazine monohydrate | 5% Pd/C | Ethanol | 78 | 1,3-Bis(4-aminophenoxy)benzene (B160649) |

| 1,4-Bis[4-nitro-2-(trifluoromethyl)phenoxy]benzene | Hydrazine monohydrate | 5% Pd/C | Ethanol | 78 | 1,4-Bis[4-amino-2-(trifluoromethyl)phenoxy]benzene |

This table outlines a general strategy for the synthesis of bis(aminophenoxy)benzene analogues.

Synthesis of Hydroxy-Containing Phthalonitrile (B49051) Systems with Aryloxy Linkages

Phthalonitrile resins are known for their exceptional thermal and oxidative stability at elevated temperatures, making them suitable for aerospace and other high-performance applications. The incorporation of aryloxy linkages into phthalonitrile monomers can improve their processability. A key synthetic route to these monomers is the nucleophilic substitution of a nitro group on a phthalonitrile ring by a phenoxide.

Specifically, phthalonitrile monomers based on dihydroxybenzene isomers have been synthesized by reacting the corresponding diol with 4-nitrophthalonitrile. For instance, 1,3-bis(3,4-dicyanophenoxy)benzene (B1331932) (m-BDB) has been prepared from resorcinol and 4-nitrophthalonitrile via a facile nucleophilic displacement of the nitro-substituent rsc.org. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO with a base such as potassium carbonate to generate the phenoxide in situ.

This methodology can be extended to synthesize hydroxy-containing phthalonitrile systems. A bisphenol like this compound can be reacted with 4-nitrophthalonitrile under controlled stoichiometry to achieve either mono- or di-substitution on the terminal hydroxyl groups, leading to novel phthalonitrile monomers with both hydroxyl functionality and flexible ether linkages. The presence of hydroxyl groups in the phthalonitrile precursor can potentially act as an internal catalyst or a site for further chemical modification.

| Dihydroxy Compound | Phthalonitrile Precursor | Base | Solvent | Product |

| Resorcinol | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 1,3-Bis(3,4-dicyanophenoxy)benzene |

| Bisphenol A | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 2,2-Bis[4-(3,4-dicyanophenoxy)phenyl]propane |

This table shows examples of the synthesis of phthalonitrile monomers from bisphenols.

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of the Ullmann condensation for preparing this compound hinges on the careful optimization of the catalytic system and reaction parameters. Research has focused on moving from harsh, stoichiometric copper-promoted reactions to more moderate and efficient catalytic processes.

The Ullmann-type reaction for forming the diaryl ether linkages in this compound is effectively catalyzed by copper(I) salts, such as copper(I) iodide (CuI). The catalytic cycle involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide. The choice of catalyst, ligand, and base is crucial for reaction efficiency and selectivity.

Copper(I) Catalysis: Copper(I) is the active catalytic species in the Ullmann condensation for C-O bond formation. researchgate.net The use of a Cu(I) source like CuI is common. To enhance the catalyst's solubility and activity, various ligands can be introduced. While early Ullmann reactions required stoichiometric amounts of copper, modern systems use catalytic amounts (e.g., 5-10 mol%) in conjunction with a ligand, which facilitates the reaction under milder conditions. researchgate.net

Influence of the Base: The base plays a critical role in the reaction by deprotonating the phenolic hydroxyl groups, thereby generating the nucleophile required for the coupling reaction. Strong inorganic bases are typically employed. Cesium carbonate (Cs₂CO₃) is particularly effective and widely used in these coupling reactions. researchgate.netrsc.org Its high solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and its ability to effectively promote the reaction, potentially through a favorable equilibrium in the formation of the active phenoxide species, make it a preferred choice over other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in certain systems. researchgate.net Studies on diaryl ether synthesis have shown that the choice of base can significantly impact the reaction yield. rsc.org

The following table illustrates the typical influence of different catalytic components on the yield of diaryl ether synthesis, based on findings from related Ullmann-type coupling reactions.

| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ (2) | DMF | 140 | Moderate |

| 2 | CuI (10) | TMEDA (5) | K₂CO₃ (2) | DMF | 130 | Good |

| 3 | CuI (10) | None | Cs₂CO₃ (2.5) | DMF | 130 | Good-Excellent |

| 4 | CuI (10) | TMEDA (5) | Cs₂CO₃ (2.5) | DMF | 130 | Excellent |

This table is illustrative, showing general trends in Ullmann diaryl ether synthesis. TMEDA (Tetramethylethylenediamine) is a common ligand.

To maximize the yield and purity of this compound, systematic parametric studies are essential. These studies involve the variation of key reaction parameters to identify the optimal conditions.

Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C). However, with optimized catalytic systems, the reaction temperature can often be lowered to around 120-140 °C, which helps to minimize side reactions and degradation of the product. rsc.org

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1-methyl-2-pyrrolidinone (NMP) are commonly used as they can dissolve the reactants and the inorganic base, facilitating the reaction.

Concentration: The concentration of reactants can influence the reaction rate. A balance must be struck to ensure an efficient reaction rate without promoting side reactions or causing precipitation of intermediates.

Reaction Time: The reaction time is optimized to ensure complete conversion of the starting materials. Progress is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For similar diaryl ether syntheses, reaction times of 16-24 hours are common. researchgate.net

Catalyst and Ligand Loading: The amounts of catalyst and ligand are optimized to be as low as possible for economic and environmental reasons, without compromising the reaction rate and yield.

A hypothetical parametric study for the synthesis of this compound is outlined in the table below, demonstrating the process of optimizing reaction conditions.

| Parameter Varied | Conditions | Observed Effect on Yield/Purity |

|---|---|---|

| Temperature | 110 °C, 130 °C, 150 °C | Yield increases from 110 to 130 °C; purity may decrease at 150 °C due to side reactions. |

| Solvent | DMF, DMSO, NMP | DMF and NMP typically provide higher yields compared to DMSO for this type of reaction. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ often results in the highest yield and faster reaction rates. researchgate.netrsc.org |

| Catalyst Loading | 1 mol%, 5 mol%, 10 mol% | Yield increases with catalyst loading up to a certain point (e.g., 10 mol%), after which the increase may be minimal. |

Advanced Purification and Isolation Techniques for Synthesized Monomers

The purity of the this compound monomer is of utmost importance, as impurities can terminate polymer chain growth and adversely affect the final properties of the polymer. Therefore, rigorous purification techniques are employed post-synthesis.

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude monomer is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the monomer crystallizes out, leaving impurities behind in the solvent. For monomers used in polyimide synthesis, recrystallization from solvents like ethanol or toluene is a common practice. vt.edu The process may be repeated multiple times to achieve the desired purity.

Activated Carbon Treatment: During recrystallization, the hot solution may be treated with activated carbon to adsorb colored impurities and trace organic residues before filtration and cooling.

Column Chromatography: For removing impurities with similar solubility to the desired product, column chromatography is a highly effective method. The crude product is passed through a stationary phase (e.g., silica gel) with a suitable mobile phase (solvent system). The different components of the mixture travel through the column at different rates, allowing for their separation and the isolation of the high-purity monomer.

Adsorbent Treatment: To achieve the high purity required for polymerization, monomers can be passed through beds of specialty adsorbents like activated alumina or molecular sieves. christycatalytics.com This technique is particularly effective at removing trace amounts of water, residual reactants, or catalyst poisons that may not be fully removed by recrystallization. christycatalytics.com

Vacuum Sublimation: For certain high-melting-point, thermally stable monomers, vacuum sublimation can be an excellent final purification step. The solid is heated under high vacuum, causing it to transition directly into the gas phase. The gaseous monomer is then condensed on a cold surface as highly pure crystals, leaving non-volatile impurities behind.

After purification, the monomer is thoroughly dried under vacuum at an elevated temperature to remove any residual solvents before storage or use in polymerization. vt.edu

Polymerization Reactions and High Performance Material Applications Utilizing 1,3 Bis 4 Hydroxyphenoxy Benzene

Polycarbonate Synthesis and Architectural Variations

The bifunctional nature of 1,3-bis(4-hydroxyphenoxy)benzene makes it an ideal candidate for step-growth polymerization to produce polycarbonates. The resulting polymers, which incorporate both ether and carbonate linkages in their backbones, are known as poly(aryl ether carbonates). These materials are prized for their high glass transition temperatures and thermal stability.

Direct Step-Growth Polymerization Methods for Poly(aryl ether carbonates)

One of the primary methods for synthesizing polycarbonates from this compound is through direct step-growth polymerization. This process typically involves the reaction of the dihydroxy compound with a carbonyl source, such as phosgene (B1210022), in a solution.

The reaction of this compound with phosgene results in the formation of polycarbonate resins with high glass transition temperatures, making them suitable for applications requiring high-temperature resistance. This interfacial polymerization method is a well-established technique for producing high-molecular-weight aromatic polycarbonates. The general reaction scheme involves the dissolution of the bisphenol in an aqueous alkaline solution, while the phosgene is dissolved in an immiscible organic solvent like dichloromethane. The polymerization occurs at the interface of the two liquids, often accelerated by a phase-transfer catalyst.

| Reactants | Polymerization Method | Key Feature of Resulting Polymer |

| This compound | Direct Step-Growth with Phosgene | High Glass Transition Temperature |

| Phosgene |

Melt Transesterification-Polycondensation Strategies for Bio-Based Polycarbonates

An alternative, and often preferred, route to polycarbonates is melt transesterification. This method avoids the use of hazardous phosgene. In this process, this compound is reacted with a carbonic acid diester, such as diphenyl carbonate, at high temperatures and under vacuum. google.comepo.org

The reaction proceeds through a transesterification mechanism, where the hydroxyl groups of the bisphenol displace the phenoxy groups of the diphenyl carbonate, releasing phenol (B47542) as a byproduct. The removal of phenol from the reaction mixture drives the polymerization forward to achieve high molecular weights. google.com This process is typically facilitated by a transesterification catalyst. google.comepo.org Alkali metal and alkaline earth metal compounds are commonly used for this purpose. google.comepo.org The reaction temperature for this melt polycondensation is generally in the range of 100 to 320°C. google.com

While the focus is often on the final polymer's properties, the use of monomers derived from renewable resources is a growing area of interest. Although this compound is typically derived from petrochemical sources, its use in conjunction with bio-based co-monomers or catalysts represents a strategy for increasing the bio-content of the final polycarbonate.

| Component | Role in Melt Transesterification | Example |

| Dihydroxy Compound | Monomer | This compound google.comepo.orggoogleapis.com |

| Carbonic Acid Diester | Monomer | Diphenyl Carbonate google.com |

| Catalyst | Accelerates Transesterification | Alkali metal compounds google.comepo.org |

Incorporation of Silicone Blocks for Enhanced Copolymer Performance

To further enhance the properties of polycarbonates, silicone blocks can be incorporated into the polymer chain to create block copolymers. These copolymers can exhibit a combination of the desirable properties of both polycarbonates (e.g., toughness, clarity) and silicones (e.g., flexibility, low-temperature performance, gas permeability).

Patents describe polycarbonate resin compositions that include polyorganosiloxane-containing graft copolymers to improve properties like impact resistance. google.comepo.org The synthesis of such copolymers can involve reacting pre-formed polycarbonate oligomers derived from monomers like this compound with reactive silicone blocks. The resulting block copolymers can be random or blocky in nature, depending on the synthesis strategy. epo.orggoogleapis.comgoogle.com The inclusion of silicone segments can improve the processability and flame retardancy of the polycarbonate resin. google.com

Epoxy Resin Systems and Thermoset Materials

In addition to thermoplastics like polycarbonates, this compound is a crucial component in the formulation of thermosetting epoxy resins. Its phenolic hydroxyl groups can react with epoxy rings, allowing it to function either as a curing agent or as a building block for epoxy monomers.

Role as a Constituent for High-Resistance Epoxy Resins

This compound is utilized as a phenolic curing agent (or hardener) for epoxy resins. justia.comgoogle.comgoogle.com In this role, the hydrogen atoms of its two hydroxyl groups react with the epoxy groups of an epoxy resin, leading to the formation of a cross-linked, three-dimensional network. This curing process transforms the liquid or low-melting epoxy resin into a rigid, infusible solid with high strength and stability.

The aromatic nature and ether linkages within the this compound molecule contribute significantly to the properties of the cured epoxy. Specifically, its incorporation leads to thermosets with excellent high-temperature thermal resistance, moisture resistance, and dimensional stability. justia.comgoogle.com When combined with epichlorohydrin (B41342) in an alkaline medium, it can also be used to synthesize a diepoxy monomer, which can then be polymerized. The resulting cured materials are noted for their improved mechanical properties.

Development of Advanced Thermoset Systems

The structural characteristics of this compound make it a key ingredient in the development of advanced thermoset systems for demanding applications. Its use as a curing agent or comonomer allows for the tailoring of thermoset properties to meet specific performance requirements, such as high thermal conductivity and low thermal expansion. google.com

Thermosetting resins formulated with this compound are suitable for use in electronics, laminates, and adhesives where heat resistance, mechanical integrity, and electrical insulating properties are critical. justia.comgoogle.comi.moscow Research into such systems aims to create materials that can withstand harsh operating conditions while maintaining their structural and functional integrity over time. The reactivity of this bisphenol is a key factor in synthesizing these high-performance thermosetting resins. i.moscow

| Application Area | Key Property Conferred by this compound | Reference |

| High-Resistance Epoxy Resins | High-Temperature Thermal Resistance, Dimensional Stability | justia.comgoogle.com |

| Advanced Thermosets for Electronics | Heat Resistance, Mechanical Properties, Electrical Properties | justia.comi.moscow |

Polyimide and Polyetherimide Derivatives

The flexible ether linkages and the meta-catenated phenoxy groups of this compound and its derivatives are instrumental in the synthesis of advanced polyimides and polyetherimides. These structural features impart improved solubility and processability into the final polymers without significantly compromising their high-temperature performance. The diamine derivative, 1,3-bis(4-aminophenoxy)benzene (B160649) (TPER), is a particularly important monomer in this class, enabling the creation of materials with desirable thermal and mechanical properties.

Synthesis of Aromatic Poly(ether ether ketone amide)s from Related Diamine Monomers

Aromatic poly(ether ether ketone amide)s (PEEKAs) represent a class of high-performance polymers that merge the desirable characteristics of poly(ether ether ketone)s (PEEK) and aromatic polyamides. The synthesis of novel PEEKAs has been accomplished using diamine monomers structurally related to this compound. For instance, the aromatic diamine 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene can be synthesized and subsequently used in low-temperature solution polymerization with various aromatic diacid chlorides. researchgate.net

The polymerization reaction with diacid chlorides such as isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC) yields a series of PEEKAs. researchgate.net The incorporation of the flexible ether and ketone linkages, along with the amide groups, results in polymers with good solubility and processability, which are often challenges with traditional aromatic polyamides. researchgate.net The properties of these polymers can be tailored by the choice of the diacid chloride.

Table 1: Properties of Poly(ether ether ketone amide)s Derived from 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene

| Polymer | Diacid Chloride | Inherent Viscosity (dL/g) | Solubility |

|---|---|---|---|

| PEEKA-1 | Isophthaloyl Chloride (IPC) | 0.54 | Soluble in NMP, DMAc, DMF, DMSO |

Data sourced from related synthesis studies of aromatic poly(ether ether ketone amide)s. researchgate.net

The resulting PEEKAs are typically amorphous and exhibit excellent thermal stability, making them suitable for applications requiring high-temperature resistance. researchgate.net

Design and Development of Polyimide Materials for Energy Storage Applications

Polyimides are gaining attention as dielectric materials for high-energy-density capacitors due to their high dielectric strength, excellent thermal stability, and good mechanical properties. polimi.it The chemical structure of the polyimide can be tailored to optimize its energy storage characteristics. The use of diamine monomers like 1,3-bis(4-aminophenoxy)benzene (TPER), also known as 4,4'-(1,3-Phenylenedioxy)dianiline, allows for the design of polyimides with specific dielectric properties. polimi.it

Introducing flexible ether linkages and meta-catenation via the TPER monomer can disrupt chain packing, which may influence the breakdown strength and dielectric constant of the resulting polyimide film. polimi.it Research has shown that modifying the main chain structure of a polyimide is a key strategy to enhance energy storage density. polimi.it For instance, polyimides synthesized from TPER and various dianhydrides exhibit high thermal stability and have the potential for high energy storage density. polimi.it All-organic composite films, such as those blending a sulfone-based polyimide with poly(p-phenylene benzobisoxazole) (PBO), have demonstrated enhanced breakdown strength and energy density, showcasing a promising strategy for developing scalable dielectric materials. rsc.org These composites achieve significantly higher energy density compared to the pure components while maintaining high charge-discharge efficiency and long-term cycling stability. rsc.org

Table 2: Energy Storage Properties of Polyimide-Based Materials

| Material | Breakdown Strength (kV/mm) | Energy Density (J/cm³) | Charge-Discharge Efficiency (%) |

|---|---|---|---|

| Pure PBO | ~276 | ~1.62 | >90 |

Data based on research into co-cured polyimide/PBO all-organic composites. rsc.org

Preparation of Hybrid and Composite Polyimide Membranes

Hybrid and composite membranes are developed to enhance the performance of polymeric materials for specific applications like gas separation or pervaporation. Polyimides are excellent candidates for the polymer matrix in such membranes due to their inherent stability and selectivity. researchgate.netnih.gov

Incorporating inorganic fillers into a polyimide matrix is a common strategy to create mixed matrix membranes (MMMs) with improved separation properties. researchgate.net Another approach involves the creation of hybrid membranes by incorporating functional nanomaterials. For example, silver-graphene oxide (Ag-GO) composites have been embedded in polyimide membranes to enhance their separation performance for aromatic/aliphatic hydrocarbon mixtures. nih.gov The presence of Ag nanoparticles facilitates the transport of specific molecules, leading to a significant increase in the membrane's separation factor. nih.gov

Furthermore, derivatives of this compound can be used to create covalently cross-linked polyimide membranes. For instance, a triamine based on an oxydibenzene structure has been used as a crosslinker to improve the hydrolytic and oxidative stability of sulfonated polyimide membranes for fuel cell applications. niscpr.res.in Semicrystalline polyimides based on 1,3-bis(4-aminophenoxy)benzene (TPER) can be synthesized, exhibiting significant recrystallization ability from the melt, which is advantageous for producing robust films and membranes. mdpi.com These materials show excellent thermo-oxidative stability, with 5% weight loss temperatures exceeding 500°C. mdpi.com

Table 3: Thermal Properties of Semicrystalline Polyimides Based on TPER

| Polymer ID | Dianhydride | Tg (°C) | Tm (°C) | Td5% (°C, in N2) |

|---|

Data sourced from studies on semicrystalline polyimides. mdpi.com

Exploration of Other High-Performance Polymer Systems

The unique bisphenol structure of this compound makes it a versatile monomer for a range of other high-performance polymers beyond polyimides. Its incorporation can lead to polymers with enhanced solubility, processability, and specific thermal properties.

Polyesters and Polyarylates from the Bisphenol Core

Polyesters and polyarylates are valued for their mechanical strength and thermal resistance. The introduction of bulky, non-coplanar structures into the polymer backbone is a known strategy to enhance solubility and processability while maintaining high thermal stability. ntu.edu.tw this compound, with its kinked meta-phenylene ether structure, can serve as the bisphenol component in the synthesis of such polymers.

The polyesterification of diols with diacids or their derivatives is a fundamental polymerization reaction. A derivative of the resorcinol (B1680541) core, 1,3-bis(2-hydroxyethoxy)benzene, has been used in melt condensation with adipic acid and maleic anhydride (B1165640) to produce saturated and unsaturated polyesters, respectively. researchgate.net This demonstrates the utility of the 1,3-disubstituted benzene (B151609) core in creating polyester (B1180765) precursors. researchgate.net

Polyarylates are a specific class of polyesters derived from a bisphenol and an aromatic dicarboxylic acid. The high-temperature solution condensation of various bisphenols with diacid chlorides containing bulky naphthyl units has been shown to yield soluble polyarylates with high glass transition temperatures. ntu.edu.tw By analogy, the reaction of this compound with aromatic diacid chlorides like isophthaloyl chloride or terephthaloyl chloride would produce polyarylates whose properties are influenced by the flexible, kinked structure of the bisphenol.

Table 4: General Properties of Soluble Polyarylates

| Property | Typical Values |

|---|---|

| Glass Transition Temperature (Tg) | 180 - 250 °C |

| Thermal Stability (Td10%) | > 450 °C |

General property ranges based on studies of soluble polyarylates derived from various bisphenols. ntu.edu.tw

Polysulfones and Polybenzoxazines Incorporating Bisphenol Moieties

Polysulfones are high-performance amorphous thermoplastics known for their toughness, high strength, and excellent thermal and oxidative stability. Their synthesis typically involves a nucleophilic aromatic substitution reaction between a bisphenol and a bis(4-halophenyl)sulfone. This compound is a suitable bisphenol monomer for this reaction, where its phenoxide form attacks the activated aryl halide. The resulting polyethersulfone would incorporate the flexible meta-linked ether groups from the bisphenol, potentially enhancing its processability and modifying its thermomechanical properties compared to polymers made from more rigid bisphenols.

Polybenzoxazines are a class of phenolic resins that have gained significant interest due to their near-zero volumetric shrinkage upon curing, low water absorption, high thermal stability, and excellent flame retardancy. researchgate.net The monomers for these thermosets, benzoxazines, are synthesized from a phenol, a primary amine, and formaldehyde (B43269). google.com this compound, as a diphenol, can react with a primary amine and formaldehyde to form a bis(benzoxazine) monomer. Upon heating, this monomer undergoes a ring-opening polymerization to form a highly cross-linked polybenzoxazine network. The 1,3-bis(phenoxy)benzene core structure would act as a flexible linkage between the cross-linked phenolic units, influencing the final properties, such as the glass transition temperature and mechanical toughness of the thermoset. Research on benzoxazines derived from resorcinol (1,3-dihydroxybenzene) has shown the versatility of the meta-substituted phenolic structure in forming these resins. researchgate.net

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| This compound | 4,4'-(1,3-Phenylenebis(oxy))diphenol |

| TPER | 1,3-Bis(4-aminophenoxy)benzene |

| PEEK | Poly(ether ether ketone) |

| PEEKA | Poly(ether ether ketone amide) |

| IPC | Isophthaloyl chloride |

| TPC | Terephthaloyl chloride |

| NMP | N-Methyl-2-pyrrolidone |

| DMAc | N,N-Dimethylacetamide |

| DMF | Dimethylformamide |

| DMSO | Dimethyl sulfoxide |

| PBO | Poly(p-phenylene benzobisoxazole) |

| P(DSDA-ODA) | Poly(4,4'-oxydianiline-3,3',4,4'-diphenylsulfone tetracarboxylic dianhydride) |

| Ag-GO | Silver-graphene oxide |

| HQDPA | 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride |

| Adipic acid | Hexanedioic acid |

| Maleic anhydride | cis-Butenedioic anhydride |

| Resorcinol | Benzene-1,3-diol |

Advanced Poly-amine-quinone Polymers Derived from Aminophenoxybenzene Precursors

The synthesis of advanced poly-amine-quinone polymers can be achieved through the reaction of diamine monomers with quinones. The use of aminophenoxybenzene precursors, specifically 1,3-bis(4-aminophenoxy)benzene (also known as resorcinol bis(4-aminophenyl) ether), introduces flexible ether linkages into the polymer backbone. This structural modification is crucial for improving the processability of the resulting polymers, a common challenge with rigid-rod polymers.

One notable example involves the reaction of 1,3-bis(3-aminophenoxy)benzene, a positional isomer of the primary monomer of interest, with p-benzoquinone. This reaction yields a novel oligomeric compound. researchgate.net Characterization of this dark reddish-brown product via UV, IR, and NMR spectroscopy, alongside elemental analysis, has confirmed its structure. researchgate.net This polyetheramine-p-benzoquinone oligomer exhibits strong adherence to metallic surfaces and becomes non-wettable after thermal curing. researchgate.net A particularly significant finding is its low moisture adsorption of only 0.1% by weight, a substantial improvement over similar polyetheramine-quinone polymers. researchgate.net This property makes it a strong candidate for applications in the insulation of electronic components from moisture. researchgate.net

While detailed studies on poly-amine-quinones derived specifically from 1,3-bis(4-aminophenoxy)benzene are not extensively documented in publicly available literature, the synthesis of other high-performance polymers from this precursor provides valuable insights into its reactivity and the properties of the resulting materials. For instance, novel aramid copolymers synthesized from 1,3-bis(4-aminophenoxy)benzene have demonstrated the fabrication of exceptionally thin and clear films with high average molecular weights. mdpi.com These materials exhibit high thermal stability, as evidenced by their glass transition and thermal decomposition temperatures. mdpi.com

The general synthetic approach for poly-amine-quinones involves a nucleophilic addition of the amine groups of the diamine monomer to the quinone ring, followed by an oxidation step. The properties of the resulting polymer are highly dependent on the structure of both the diamine and the quinone monomers. The incorporation of the bent and flexible 1,3-bis(4-aminophenoxy)benzene monomer is expected to disrupt chain packing and enhance solubility, making the resulting poly-amine-quinones more amenable to processing into films and coatings.

Research Findings on Polymers Derived from Aminophenoxybenzene Precursors

The following tables summarize key findings from research on high-performance polymers synthesized using aminophenoxybenzene precursors, providing a basis for understanding the potential properties of the target poly-amine-quinone polymers.

| Monomer | Polymer Type | Key Findings | Reference |

| 1,3-bis(3-aminophenoxy)benzene and p-benzoquinone | Poly-amine-quinone Oligomer | Forms a dark reddish-brown product with strong metal adhesion and low moisture adsorption (0.1%), suitable for electronic insulation. | researchgate.net |

| 1,3-bis(4-aminophenoxy)benzene (MBAB) | Aramid Copolymer | Enables fabrication of thin, clear films with high molecular weight (>150 kDa) and good thermal properties. | mdpi.com |

| 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene | Poly(ether ether ketone amide) | Synthesized via low-temperature solution polymerization, indicating good processability. | researchgate.net |

Thermal Properties of Aramid Copolymers from 1,3-Bis(4-aminophenoxy)benzene (MBAB) mdpi.com

| Property | Value |

| Glass Transition Temperature (Tg) | 270.1 °C |

| Thermal Decomposition Temperature (Td) | 449.6 °C |

Mechanical Properties of Aramid Copolymer Films (5 μm thick) from 1,3-Bis(4-aminophenoxy)benzene (MBAB) mdpi.com

| Property | Value |

| Tensile Strength | 107.1 MPa |

| Elongation at Break | 50.7% |

The data presented for related polymer systems underscores the potential of 1,3-bis(4-aminophenoxy)benzene as a building block for high-performance poly-amine-quinones. Future research focusing on the direct polymerization of this monomer with various quinones is anticipated to yield a new class of processable, thermally stable, and functional materials with applications in electronics, coatings, and advanced composites.

Structure Property Relationships in 1,3 Bis 4 Hydroxyphenoxy Benzene Derived Polymers

Influence of Monomer Structure on Polymer Thermal Transitions

The thermal behavior of polymers, specifically their glass transition temperature (Tg) and thermal stability, is directly linked to the chemical structure of the repeating monomer unit. The specific geometry of 1,3-Bis(4-hydroxyphenoxy)benzene plays a pivotal role in defining these properties.

The glass transition temperature (Tg) marks the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous or semi-crystalline polymers. This transition is governed by the onset of segmental motion of the polymer chains. The structure of this compound influences Tg in several key ways:

Chain Flexibility : The ether linkages (-O-) within the monomer backbone are inherently flexible, allowing for rotational freedom. This increased segmental mobility tends to lower the energy required for the polymer chains to move, thus generally resulting in a lower Tg compared to polymers with more rigid backbones, such as those lacking ether bonds.

Meta-Substitution : The 1,3- (or meta-) substitution pattern on the central phenoxy ring is a crucial architectural feature. Unlike a linear para-substituted isomer, the meta-linkage introduces a distinct "kink" or bend in the polymer chain. This irregularity disrupts chain packing and reduces intermolecular forces, which in turn increases the free volume and lowers the glass transition temperature.

The incorporation of bulky side groups or the use of cardo moieties (structures where a single atom is part of two rings) are other strategies known to increase Tg by further restricting chain mobility, a principle that can be applied to polymers synthesized using derivatives of this compound researchgate.net.

Table 1: Influence of Monomer Structure on Polymer Glass Transition Temperature (Tg) This table presents typical Tg values for polymers derived from different aromatic diols to illustrate the effect of monomer structure. Actual values can vary based on the comonomer and polymer molecular weight.

| Monomer Type | Key Structural Feature | Typical Polymer Tg Range (°C) |

|---|---|---|

| Based on this compound | Meta-linkage, ether bonds | 204 - 235 researchgate.net |

| Based on 4,4'-Sulfonylbisphenol | Rigid sulfonyl group | > 200 |

| Based on Hydroquinone | Linear, rigid para-linkage | 160 - 170 wur.nl |

| Based on Bisphenol A | Flexible isopropylidene group | 180 - 210 |

The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures. Polymers derived from this compound generally exhibit excellent thermal stability due to their aromatic nature.

The primary factors contributing to this stability are:

High Bond Dissociation Energy : The aromatic C-C and C-H bonds, as well as the aryl-ether C-O bonds, possess high bond dissociation energies. A significant amount of thermal energy is required to initiate bond scission and subsequent degradation.

Char Formation : Upon heating at elevated temperatures, aromatic polymers tend to undergo cross-linking reactions that result in the formation of a thermally stable char residue. This char acts as an insulating barrier, slowing further decomposition of the underlying material. Polyamides containing similar aromatic ether structures have been shown to produce char yields between 35% and 65% at 800°C researchgate.net.

Thermogravimetric analysis (TGA) is commonly used to evaluate thermal stability by measuring weight loss as a function of temperature. For high-performance polymers based on aromatic monomers, the onset of thermal degradation often occurs well above 350°C. Studies on related aromatic polyamides and other systems show temperatures for 10% weight loss (T10) ranging from 350°C to over 570°C in an inert atmosphere researchgate.netacs.org. The primary degradation pathway typically involves the cleavage of the ether linkages, as they are generally the most thermally vulnerable bonds in the polymer backbone.

Mechanical Performance Characteristics of Resulting Polymeric Materials

The mechanical properties of polymers derived from this compound reflect a balance between the rigidity of the aromatic units and the flexibility of the ether connections. This balance results in materials that are both strong and tough.

Tensile Strength and Modulus : The high concentration of phenyl rings in the polymer backbone provides significant stiffness and resistance to deformation under load. This results in polymers with high tensile strength and a high tensile modulus, which is a measure of stiffness. The intermolecular forces between the aromatic rings contribute to the material's ability to withstand stress.

Ductility : Ductility, or the ability of a material to deform under tensile stress before fracturing, is enhanced by the presence of flexible ether linkages. These bonds allow for a degree of chain slippage and movement, enabling the material to absorb energy and elongate, which prevents brittle failure. The non-linear, kinked structure imparted by the meta-linkage also contributes to amorphous chain arrangements that can facilitate plastic deformation.

Table 2: Representative Mechanical Properties of Aromatic Polymers This table provides a general range of mechanical properties for high-performance aromatic polymers, including types that could be synthesized using this compound.

| Property | Typical Value Range | Significance |

|---|---|---|

| Tensile Strength | 70 - 100 MPa | Indicates the maximum stress the material can withstand while being stretched. |

| Tensile Modulus | 1.5 - 3.0 GPa | Measures the material's stiffness or resistance to elastic deformation. |

| Elongation at Break | 5 - 60% | Represents the material's ductility. |

Toughness is a measure of a material's ability to absorb energy and plastically deform without fracturing. The molecular architecture of this compound is inherently suited to producing tough polymers. The same structural features that promote ductility—namely the flexible ether linkages and the kinked backbone—are responsible for enhancing toughness.

These features provide mechanisms for energy dissipation when the material is subjected to a sudden impact. The rotation around the ether bonds allows the polymer chains to move and rearrange, absorbing the impact energy rather than concentrating it at a stress point, which would lead to crack propagation and brittle failure. Therefore, the incorporation of this compound into a polymer structure is a strategic approach to designing materials that require high impact resistance and durability.

Optical Attributes and Applications of Polymers

Polymers synthesized from this compound often exhibit valuable optical properties, including high refractive indices and good transparency, making them suitable for specialized optical applications.

Refractive Index : The refractive index of a material is a measure of how much it bends light. Materials with a high refractive index are essential for creating thinner and lighter lenses and other optical components. The high concentration of aromatic rings in polymers derived from this monomer leads to a high molar refractivity and consequently a high refractive index. Similar poly(arylene ether) systems have been reported to have refractive indices in the range of 1.51 to 1.69 acs.orgresearchgate.net.

Optical Transparency : The kinked polymer backbone resulting from the meta-substituted ring hinders the regular packing of chains required for crystallization. As a result, these polymers are typically amorphous. This lack of crystalline domains, which can scatter light, leads to high optical transparency in the visible spectrum.

These optical characteristics make such polymers candidates for applications in:

High-performance optical lenses

Coatings for electronic displays

Optical films with specific light-management properties

Matrices for optical waveguides

Barrier Properties of Polymeric Systems

Barrier properties define a material's ability to resist the permeation of small molecules like gases and water vapor. In polymers, this is largely dictated by the polymer's chemical nature, crystallinity, and the amount of free volume between polymer chains.

The permeability of gases through a polymer membrane is a function of both the diffusion and solubility of the gas molecules in the polymer matrix. The kinked structure resulting from the this compound moiety can be expected to increase the fractional free volume (FFV) of the polymer compared to its linear analogues nih.gov. An increase in FFV generally leads to higher diffusion coefficients and, consequently, higher gas permeability uva.es.

Table 2: Gas Permeability Coefficients (P) for a Poly(diphenylene phthalide) Polymer (C4) at 21±2 °C

| Gas | P (Barrer) |

|---|---|

| H₂ | 48.0 |

| He | 43.0 |

| CO₂ | 21.0 |

| O₂ | 3.9 |

| N₂ | 1.0 |

Source: Adapted from nih.gov. Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹. This data is for a related high-performance aromatic polymer to provide context on typical gas permeability values.

Polymers derived from this compound, such as PAEKs and polyimides, are generally characterized by low hygroscopicity and water absorption. Their backbones are predominantly hydrophobic, consisting of aromatic rings and ether linkages. The amount of moisture a polymer absorbs is related to the presence of polar functional groups and the available free volume.

While the increased free volume from the meta-linkage might provide more sites for water molecules to occupy, the inherent hydrophobicity of the polymer backbone limits water uptake. Studies on related aromatic poly(aryl ether ketone)s and polyimides have reported low moisture absorption values, often below 1% by weight researchgate.netresearchgate.netresearchgate.net. For example, a transparent polyetherketone was found to have a low saturated water absorption of 0.52%, and certain polyimides exhibit moisture absorption in the range of 0.19–0.91 wt % researchgate.netresearchgate.net. This low water absorption is critical for applications where dimensional stability and consistent electrical properties are required in varying humidity environments.

Impact of Inter-Unit Linkages on Polymer Processability and Solubility

A major challenge with high-performance aromatic polymers is their often poor solubility and high melt viscosity, which makes them difficult to process. The incorporation of this compound provides an effective strategy to overcome these limitations. The combination of flexible ether linkages and the non-linear, meta-catenated aromatic structure significantly enhances both solubility and processability mdpi.com.

The meta-linkage breaks the symmetry and rigidity of the polymer chain, reducing the energy of crystallization and hindering close chain packing. This disruption of intermolecular forces allows solvent molecules to penetrate and solvate the polymer chains more easily researchgate.net. As a result, polymers containing this moiety often exhibit good solubility in common aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) mdpi.comresearchgate.net.

This improved solubility allows for solution-based processing techniques like solution casting of films and coatings. Furthermore, the enhanced chain flexibility can lead to a lower glass transition temperature and reduced melt viscosity compared to analogous all-para-linked polymers, which facilitates melt processing techniques like extrusion and injection molding nasa.gov. Research has shown that incorporating the structurally similar monomer 1,3-bis(3-aminophenoxy)benzene into polyimide backbones is a deliberate strategy to impart processability, resulting in lower melt viscosities and improved toughness nasa.gov.

Table 3: Solubility of Aromatic Polyamides Modified with Flexible Linkages

| Solvent | Solubility |

|---|---|

| N-Methyl-2-pyrrolidone (NMP) | ++ |

| N,N-Dimethylacetamide (DMAc) | ++ |

| Dimethyl Sulfoxide (DMSO) | ++ |

| N,N-Dimethylformamide (DMF) | ++ |

| Pyridine | ++ |

| m-Cresol | ++ |

| Tetrahydrofuran (THF) | +/- |

Source: Adapted from mdpi.comresearchgate.net. Key: ++ = Soluble at room temperature; +/- = Partially soluble or swells; - = Insoluble. This table represents the general solubility behavior of aromatic polymers modified with meta-catenation and ether linkages.

Computational and Theoretical Investigations of 1,3 Bis 4 Hydroxyphenoxy Benzene and Its Polymeric Systems

Quantum Chemical Studies for Molecular and Electronic Structure

Quantum chemical methods are employed to elucidate the intrinsic properties of the 1,3-Bis(4-hydroxyphenoxy)benzene monomer, focusing on its geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is widely applied to determine the most stable conformation and electronic characteristics of molecules like this compound.

DFT calculations are used to explore the potential energy surface of the molecule by systematically rotating the dihedral angles associated with the ether linkages and hydroxyl groups. This conformational analysis helps identify the global minimum energy structure, which corresponds to the most stable spatial arrangement of the atoms. For similar aromatic ether molecules, the planar or near-planar conformations are often found to be energetically favorable. The calculations can quantify the energy barriers between different conformations.

Once the optimized geometry is obtained, DFT is used to calculate key electronic properties. nih.gov These properties are crucial for understanding the molecule's reactivity and its behavior in polymeric systems. Important calculated parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies : These frontier orbitals are critical in determining the electronic transition properties and reactivity of a molecule. dntb.gov.ua

HOMO-LUMO energy gap : This value is an indicator of the chemical reactivity and kinetic stability of the molecule. A large energy gap suggests high stability and low reactivity. nih.gov

Molecular Electrostatic Potential (MEP) : The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of intermolecular interactions.

Quantum Chemical Descriptors : Parameters such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies to further quantify the molecule's reactivity. mdpi.com

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting ability |

| Energy Gap (HOMO-LUMO) | 4.0 to 5.0 eV | Relates to molecular stability and reactivity nih.gov |

| Dipole Moment | 1.5 to 3.0 Debye | Measures the polarity of the molecule |

Computational methods are highly effective in predicting vibrational spectra (Infrared and Raman), which can be used to interpret and assign experimental data. mdpi.com Using the optimized molecular geometry from DFT calculations, the harmonic vibrational frequencies are computed. researchgate.net These theoretical frequencies often show systematic deviations from experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra.

The predicted spectra provide a detailed assignment of vibrational modes to specific molecular motions, such as the stretching of C-O-C ether linkages, O-H bending, and aromatic C-H vibrations. This theoretical support is invaluable for the structural characterization of this compound and its derivatives. superfri.org

Molecular Dynamics Simulations for Polymer Chain Behavior

While quantum chemistry focuses on single molecules, molecular dynamics (MD) simulations are used to study the collective behavior of thousands of atoms in polymeric systems over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of atoms evolve.

Polymers derived from this compound are typically amorphous, meaning their chains are arranged in a disordered, random fashion. MD simulations are a powerful tool to model this amorphous structure. csic.es

The simulation process typically involves:

Building Polymer Chains : Monomer units are computationally linked to form polymer chains of a desired length.

Amorphous Cell Construction : Multiple polymer chains are randomly packed into a simulation box at a realistic, low density.

Equilibration : The system's energy is minimized, followed by a period of simulation at high temperature to ensure randomization. The system is then gradually cooled and compressed to the desired temperature and density. csic.es

From the equilibrated amorphous cell, structural properties can be analyzed. The radial distribution function (RDF) is commonly calculated to describe the local packing and arrangement of atoms and molecular groups. For instance, the RDF between the centers of mass of the aromatic rings can reveal information about the π-π stacking interactions. rsc.org

MD simulations provide a unique window into the dynamic behavior of polymer chains, which is fundamental to understanding their macroscopic properties. By running simulations at various temperatures, one can study the mobility of different parts of the polymer. bac-lac.gc.ca

Key dynamic properties investigated include:

Mean Squared Displacement (MSD) : The MSD of atoms or polymer segments is tracked over time. At low temperatures (in the glassy state), atoms vibrate around fixed positions, resulting in a plateau in the MSD plot. Above the glass transition temperature (Tg), chains become mobile, and the MSD increases linearly with time, indicating diffusive motion. rsc.org

Segmental Motion : The simulations can reveal specific motions, such as the rotation of phenylene rings around the ether linkages, which is a key relaxation mechanism in poly(arylene ether)s. bac-lac.gc.ca

Glass Transition : By monitoring properties like density or specific volume as a function of temperature during a simulated cooling process, the glass transition temperature (Tg) can be estimated. This computational prediction is a critical link between molecular structure and thermal properties.

Computational Modeling for Predicting Material Properties

A primary goal of computational materials science is to predict the macroscopic properties of a material from its chemical structure. Once a realistic, equilibrated model of the bulk polymer is generated via MD simulations, a variety of material properties can be calculated.

Mechanical Properties : By applying a simulated deformation (e.g., tension, shear) to the simulation box and measuring the stress response, one can calculate mechanical properties like the Young's modulus, shear modulus, and Poisson's ratio. These calculations help in understanding how the molecular structure contributes to the material's stiffness and strength. csic.es

Thermal Properties : The coefficient of thermal expansion can be determined by simulating the polymer at different temperatures and measuring the change in the simulation box volume.

Dielectric Properties : For applications in microelectronics, the dielectric constant is a crucial property. Computational models can predict the dielectric constant by analyzing the fluctuations of the total dipole moment of the simulation cell, providing insights into how molecular features like polar groups and symmetry influence this property. mdpi.com

| Property Category | Specific Property | Simulation Method |

|---|---|---|

| Mechanical | Young's Modulus | Molecular Dynamics (Strain application) |

| Mechanical | Glass Transition Temperature (Tg) | Molecular Dynamics (Cooling simulation) |

| Thermal | Coefficient of Thermal Expansion | Molecular Dynamics (NPT simulations) |

| Optical | Refractive Index | Molecular Dynamics / Quantum Mechanics |

| Electrical | Dielectric Constant | Molecular Dynamics (Dipole fluctuation) mdpi.com |

Predicting Bulk Properties from Molecular-Level Interactions

The macroscopic properties of a polymer, such as its mechanical strength, thermal stability, and chemical resistance, are fundamentally governed by the interactions between its constituent molecular chains. Computational techniques, particularly molecular dynamics (MD) and molecular statics (MS), offer a powerful means to bridge the gap between the molecular and bulk scales. These simulations can model the behavior of polymer chains, both individually and in aggregates, to predict material characteristics before synthesis.

Molecular dynamics simulations track the positions and velocities of atoms in a virtual polymer sample over time, allowing for the observation of dynamic processes like chain folding, entanglement, and response to external stimuli (e.g., stress or temperature changes). By analyzing the collective motion and intermolecular forces, a range of bulk properties can be estimated. For instance, the glass transition temperature (Tg), a critical parameter for thermoplastics, can be predicted by simulating the polymer's response to cooling and identifying the temperature at which it transitions from a rubbery to a glassy state.

Key predicted properties include:

Mechanical Properties : Stress-strain curves, Young's modulus, and tensile strength can be calculated by simulating the deformation of the polymer matrix under applied force.

Thermal Properties : Glass transition temperature (Tg) and coefficient of thermal expansion are determined by observing changes in volume or chain mobility with temperature.

Structural Properties : The degree of crystallinity and intermolecular ordering in semi-crystalline polymers like poly(ether ether ketone)s (PEEKs) can be analyzed, which is crucial for understanding their mechanical performance. mdpi.com

For example, simulations of polymeric nanofibers have shown that interfiber attraction is a significant force, leading to coalescence even below the bulk polymer's glass transition temperature. nih.gov Such molecular-scale calculations provide quantitative relationships for fiber-fiber interaction energies, which are essential for understanding the properties of nonwoven materials made from these polymers. nih.gov

| Property | Computational Method | Molecular-Level Basis | Predicted Outcome |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) | Chain mobility, torsional barriers, intermolecular packing | 150–170°C |

| Young's Modulus | Molecular Statics (MS) / MD | Inter- and intra-chain forces (van der Waals, π-π stacking) | 3.5–4.5 GPa |

| Tensile Strength | MD Simulation | Chain slippage and bond stretching under strain | 70–90 MPa |

| Solubility Parameter | Atomistic Simulations | Cohesive energy density of the polymer matrix | Predicts miscibility with various solvents |

In Silico Design of Novel Polymer Architectures

Beyond predicting the properties of known polymers, computational modeling serves as a powerful tool for the in silico (i.e., computer-based) design of novel polymer architectures. This approach allows scientists to design and screen virtual polymers with desired characteristics, significantly reducing the time and resources required for experimental trial-and-error.

Using monomers like this compound as a starting block, researchers can computationally introduce various modifications and assess their impact. This can involve:

Incorporating Pendant Groups : Attaching different functional groups to the polymer backbone can alter properties like solubility, optical clarity, and thermal stability. researchgate.net For example, a simulation could predict how adding a bulky side group would disrupt chain packing, leading to a more amorphous and soluble polymer.

Modifying the Backbone : The flexibility of the polymer chain can be tuned by altering the monomer linkages. For instance, new poly(ether ether ketone amide)s have been synthesized using derivatives of 1,3-bis(4-fluorobenzoyl) benzene (B151609) to create polymers with good solubility in aprotic polar solvents due to the flexible ether and ketone linkages. researchgate.net

Creating Copolymers : The properties of polymers can be finely tuned by copolymerizing this compound with other monomers. Computational models can predict the properties of the resulting random or block copolymers, guiding the synthesis of materials with a specific balance of characteristics, such as thermal resistance and processability. researchgate.netmdpi.com

This design-before-synthesis paradigm is particularly valuable for developing materials for specialized applications. For instance, if a polymer with a higher glass transition temperature is required, models can be used to screen various monomer modifications that would increase chain rigidity and intermolecular attraction, thereby raising the Tg. researchgate.net

Theoretical Analysis of Charge Transfer Complex Formation in Polymerization Processes

The synthesis of poly(aryl ether ketone)s from this compound typically proceeds via nucleophilic aromatic substitution. This reaction involves an electron-rich component (the deprotonated di-phenol, acting as a donor) and an electron-deficient component (an activated di-halide, such as 4,4'-difluorobenzophenone, acting as an acceptor). The interaction between these donor and acceptor species can lead to the formation of a charge-transfer (CT) complex as an intermediate. dtic.milmdpi.com

A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between them. mdpi.com The formation, stability, and structure of these complexes can significantly influence the polymerization kinetics and the properties of the final polymer. Theoretical methods, especially Density Functional Theory (DFT), are crucial for studying these transient species. uobaghdad.edu.iq

DFT calculations can provide detailed insights into the electronic structure of the interacting monomers. Key aspects of the analysis include:

HOMO-LUMO Analysis : The theory of CT complexes is described by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. researchgate.net A small energy gap between the donor's HOMO and the acceptor's LUMO facilitates charge transfer. DFT can accurately compute these energy levels.

Geometry Optimization : Computational methods can predict the most stable geometric arrangement of the donor and acceptor molecules within the complex. uobaghdad.edu.iq This includes the intermolecular distance and orientation that maximize the stabilizing charge-transfer interaction.

Quantifying Charge Transfer : Theoretical models can quantify the amount of electron density transferred from the donor to the acceptor upon complex formation.

The study of these complexes is vital as their presence can affect the reaction pathway. The formation of a stable CT complex can lower the activation energy of the substitution reaction, thereby accelerating the rate of polymerization. By understanding the electronic and structural characteristics of these intermediates, the polymerization process can be better controlled and optimized. hbku.edu.qa

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO (Donor) | Energy of the Highest Occupied Molecular Orbital of the phenoxide | -5.5 eV |

| ELUMO (Acceptor) | Energy of the Lowest Unoccupied Molecular Orbital of the di-fluoride | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO; smaller gap favors CT complex formation | 4.3 eV |

| Binding Energy (ΔG0) | The free energy change upon complex formation, indicating stability | -5 to -15 kJ/mol |

| Ionization Potential (Ip) | Energy required to remove an electron from the donor | Calculated from EHOMO |

| Electron Affinity (Ea) | Energy released when an electron is added to the acceptor | Calculated from ELUMO |

Future Research Directions and Emerging Applications of 1,3 Bis 4 Hydroxyphenoxy Benzene Derivatives

The unique chemical structure of 1,3-bis(4-hydroxyphenoxy)benzene, featuring ether linkages and reactive hydroxyl end groups, positions it as a valuable monomer for high-performance polymers. Future research is poised to expand its utility by focusing on sustainable development, advanced composite materials, and polymers designed for extreme and next-generation energy applications.

常见问题

Q. What are the standard synthetic routes for 1,3-bis(4-hydroxyphenoxy)benzene, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic aromatic substitution between 1,3-difluorobenzene and 4-hydroxyphenol under alkaline conditions. Optimization strategies include:

- Catalyst selection : Use of potassium carbonate or cesium carbonate to enhance nucleophilicity .

- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) improve solubility and reaction kinetics.

- Temperature control : Heating at 120–150°C for 12–24 hours ensures complete substitution.

Purity (>97% GC) is achieved via recrystallization from ethanol/water mixtures or column chromatography with silica gel .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns and phenolic OH groups (δ ~9.5 ppm in DMSO-d6).

- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves crystal packing and hydrogen-bonding networks, critical for understanding supramolecular interactions .

- HPLC/GC-MS : Quantifies purity and detects trace impurities (<3%) using C18 columns or GC with FID detectors .

Q. How can researchers address solubility challenges during experimental workflows?

The compound exhibits limited solubility in non-polar solvents. Strategies include:

- Derivatization : Acetylation of hydroxyl groups improves solubility in chloroform or THF.

- Co-solvent systems : Mixtures of DMSO and ethanol (1:1 v/v) enhance dissolution for spectroscopic studies .

Advanced Research Questions

Q. How do discrepancies in reported thermodynamic properties (e.g., melting point) arise, and how can they be resolved?

Variations in melting points (e.g., 180–190°C) stem from:

- Polymorphism : Different crystalline forms may exist due to hydrogen-bonding variations.

- Purity : Impurities lower observed melting points. Use DSC (differential scanning calorimetry) to confirm phase transitions and TGA for decomposition profiles .

Resolution requires strict control of recrystallization conditions and cross-validation with multiple analytical methods.

Q. What experimental designs are suitable for studying the compound’s potential as a polymer precursor?

- Step-growth polymerization : React with diisocyanates (e.g., 1,6-hexamethylene diisocyanate) to form polyurethanes. Monitor molecular weight via GPC and thermal stability via TGA .

- Crosslinking studies : Evaluate mechanical properties (tensile strength, elasticity) of cured networks using dynamic mechanical analysis (DMA) .

Q. How can computational methods complement experimental data in structure-activity relationship (SAR) studies?

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and hydrogen-bonding energies using Gaussian or ORCA software.

- Molecular docking : Screen for binding affinity with biological targets (e.g., estrogen receptors) using AutoDock Vina .

Experimental validation via in vitro assays (e.g., antimicrobial activity) is critical to confirm predictions .

Q. What are the challenges in resolving crystal structures of derivatives, and how can SHELX tools mitigate them?

- Disorder in aromatic rings : Common in flexible derivatives. Use SHELXD for phase refinement and SHELXL for anisotropic displacement parameter modeling .

- Twinned crystals : SHELXE in pipelines enables robust handling of twinning, especially for high-throughput crystallography .

Data Contradictions and Validation

Q. How should researchers reconcile conflicting bioactivity data across studies?

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) and use positive controls (e.g., BPA for endocrine disruption assays) .

- Metabolite interference : Perform stability studies in biological media (e.g., plasma) to rule out degradation artifacts .

Q. What strategies ensure reproducibility in synthetic protocols?

- Detailed reporting : Specify solvent grades, catalyst batches, and purification steps.

- Open data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。